molecular formula C10H13BrOZn B14897142 2-n-ButyloxyphenylZinc bromide

2-n-ButyloxyphenylZinc bromide

Cat. No.: B14897142
M. Wt: 294.5 g/mol
InChI Key: KHEOIYFBPYLAON-UHFFFAOYSA-M
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Description

2-n-ButyloxyphenylZinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-ButyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2-n-Butyloxyphenyl bromide+Zn2-n-ButyloxyphenylZinc bromide\text{2-n-Butyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-n-Butyloxyphenyl bromide+Zn→2-n-ButyloxyphenylZinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as photochemical reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-n-ButyloxyphenylZinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

    Reduction: It can participate in reduction reactions to form alkanes or alcohols.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions often involve the use of halides or other nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-n-ButyloxyphenylZinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-n-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    PhenylZinc bromide: Similar in structure but lacks the butyloxy group, making it less versatile in certain reactions.

    2-n-ButyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different handling and storage requirements.

Uniqueness: 2-n-ButyloxyphenylZinc bromide is unique due to its combination of reactivity and stability. The presence of the butyloxy group enhances its solubility and reactivity in various organic solvents, making it a valuable reagent for complex organic synthesis .

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);butoxybenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KHEOIYFBPYLAON-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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